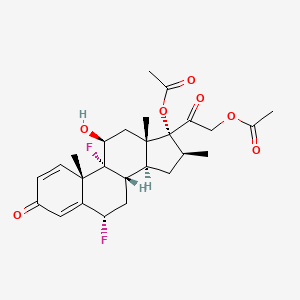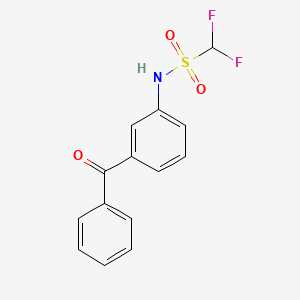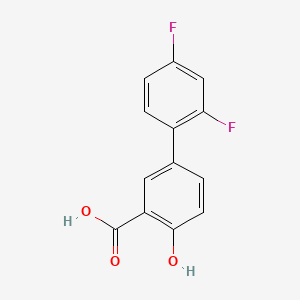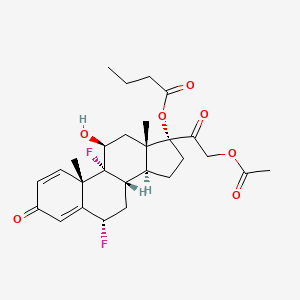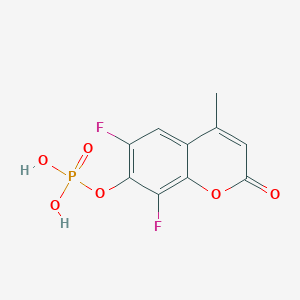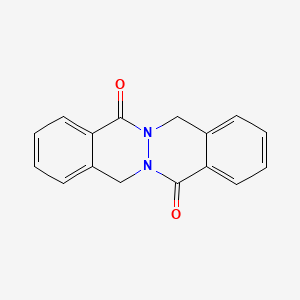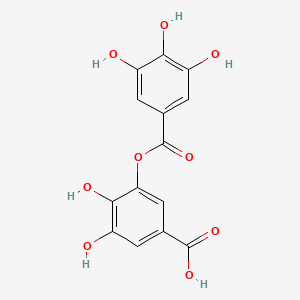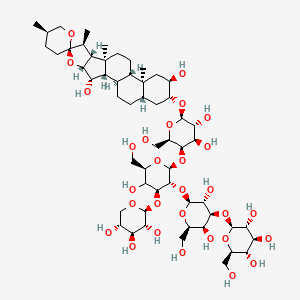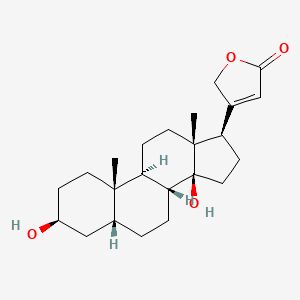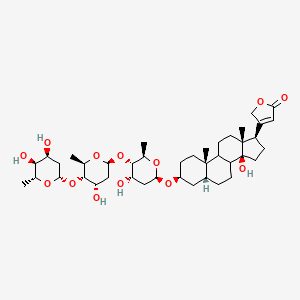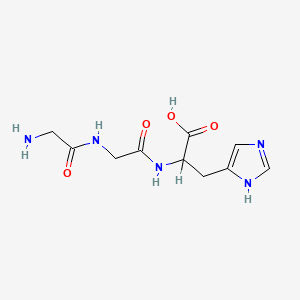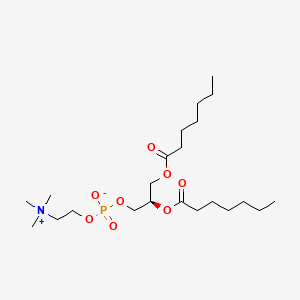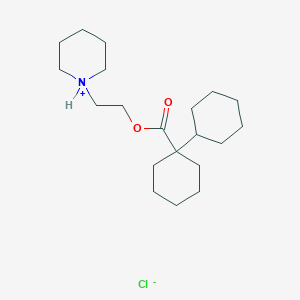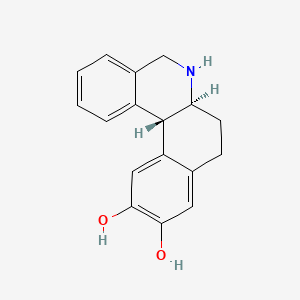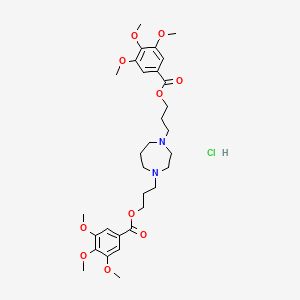
Dilazep dihydrochloride
Overview
Description
Dilazep dihydrochloride is a vasodilator that acts as an adenosine reuptake inhibitor. It is primarily used for the treatment of cardiopathy and renal disorders . The compound enhances the effects of adenosine, leading to cerebral and coronary vasodilation . Additionally, it inhibits ischemic damage, platelet aggregation, and nucleoside membrane transport .
Mechanism of Action
Target of Action
Dilazep dihydrochloride primarily targets the human equilibrative nucleoside transporter 1 (hENT1) . hENT1 is a solute carrier that modulates the passive transport of nucleosides and nucleobases, such as adenosine . This transporter is prevalent and widely distributed amongst different cell types such as cardiovascular cells and various neuronal tissues in the central nervous system .
Mode of Action
This compound acts as an adenosine reuptake inhibitor . It enhances the effect of adenosine, leading to cerebral and coronary vasodilation . It also inhibits the ischemic damage, platelet aggregation, and membrane transport of nucleosides .
Biochemical Pathways
The compound’s interaction with hENT1 affects the in- and efflux of nucleosides, nucleobases, and nucleoside-derived xenobiotics in mammalian cells . This modulation of passive transport can influence various physiological processes, such as vasodilation and -constriction, neurotransmission, and immune defense .
Result of Action
This compound has been shown to inhibit tissue factor (TF) expression in human umbilical vein endothelial cells (HUVECs) and monocytes . TF is a membrane-bound glycoprotein that activates blood coagulation via the extrinsic clotting pathway . Abnormal expression of TF on endothelial cells, monocytes, macrophages, and other intravascular cells may be associated with the occurrence of coronary disease, strokes, and arterial or venous thrombosis .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors For instance, the compound’s action may be affected by the presence of other drugs, the physiological state of the patient, and specific characteristics of the disease being treated.
Biochemical Analysis
Biochemical Properties
Dilazep dihydrochloride interacts with various biomolecules, primarily functioning as an inhibitor of equilibrative nucleoside transporter 1 (ENT1) . It is selective for ENT1 over ENT2 . This interaction plays a crucial role in its biochemical reactions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it inhibits tissue factor expression in human umbilical vein endothelial cells (HUVECs) and monocytes . It also significantly inhibits lipopolysaccharide-induced mouse mesangial cell IL-6 secretion and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. Primarily, it functions as an adenosine reuptake inhibitor . This inhibition enhances the effect of adenosine, leading to cerebral and coronary vasodilation . It also inhibits the ischemic damage, platelet aggregation, and membrane transport of nucleosides .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to inhibit tissue factor activity induced on HUVECs by various stimulants in a dose-dependent fashion . Over time, this activity decreases to approximately 10% after treating with 100 μg/mL of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dilazep involves the reaction of bis-(3-hydroxypropyl)-ethylene diamine with 1-bromo-3-chloropropane to form homopiperazine. This intermediate is then esterified with 3,4,5-trimethoxybenzoyl chloride to yield dilazep .
Industrial Production Methods: Industrial production methods for dilazep dihydrochloride typically involve large-scale synthesis using the same chemical reactions as described above. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although specific details on the products formed are limited.
Reduction: The compound may also participate in reduction reactions under appropriate conditions.
Substitution: Esterification is a key substitution reaction in the synthesis of dilazep, where the hydroxyl groups are replaced by ester groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Esterification typically involves reagents like acyl chlorides and bases such as pyridine.
Major Products: The major product of the esterification reaction in the synthesis of dilazep is the esterified compound itself, dilazep .
Scientific Research Applications
Dilazep dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of esterification and nucleoside transport inhibition.
Biology: Investigated for its effects on cellular adenosine uptake and its role in modulating physiological processes.
Industry: Utilized in the development of pharmaceuticals targeting cardiovascular and renal disorders.
Comparison with Similar Compounds
Dipyridamole: Another adenosine reuptake inhibitor with similar vasodilatory effects.
Hexobendine: Shares a similar chemical structure and pharmacological profile with dilazep.
Uniqueness: Dilazep dihydrochloride is unique in its high potency as an adenosine uptake inhibitor and its water solubility, which makes it easier to prepare aqueous solutions compared to other similar compounds .
Properties
CAS No. |
20153-98-4 |
|---|---|
Molecular Formula |
C31H45ClN2O10 |
Molecular Weight |
641.1 g/mol |
IUPAC Name |
3-[4-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]-1,4-diazepan-1-yl]propyl 3,4,5-trimethoxybenzoate;hydrochloride |
InChI |
InChI=1S/C31H44N2O10.ClH/c1-36-24-18-22(19-25(37-2)28(24)40-5)30(34)42-16-8-12-32-10-7-11-33(15-14-32)13-9-17-43-31(35)23-20-26(38-3)29(41-6)27(21-23)39-4;/h18-21H,7-17H2,1-6H3;1H |
InChI Key |
YLKCJCKBCGPGER-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCCCN2CCCN(CC2)CCCOC(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl.Cl |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCCCN2CCCN(CC2)CCCOC(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
20153-98-4 |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Asta C 4898 Biopropazepan Trimethoxybenzoate C 4898, Asta Cormelian Dilazep Trimethoxybenzoate, Biopropazepan |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of dilazep dihydrochloride?
A1: While the exact mechanism of action remains to be fully elucidated, research suggests that this compound exerts its effects primarily through the modulation of various pathways related to platelet function, inflammation, and vascular tone. It demonstrates antiplatelet activity by improving prostanoid metabolism, specifically decreasing the TXB2/6-keto-PGF1α ratio, which indicates a shift towards a less pro-thrombotic state. [] This suggests a potential role in preventing atherosclerosis and thromboembolism. []
Q2: How does this compound affect inflammation?
A2: Studies indicate that this compound exhibits anti-inflammatory properties by suppressing the production of nitric oxide (NO) and the expression of TNF-α mRNA in lipopolysaccharide-stimulated RAW 264 cells. [, ] This suppression of NO synthesis is believed to occur through the inhibition of TNF-α expression via adenosine receptors. [, ]
Q3: Does this compound have any impact on cerebral blood flow?
A3: Yes, research in animal models suggests that this compound may offer protection against cerebral ischemia-reperfusion injury. [] It has been shown to reduce neurological symptoms, brain edema, and lipid peroxidation in the brain following ischemia and reperfusion. [] Furthermore, in a canine model of cerebral vasospasm after subarachnoid hemorrhage, intravenous this compound significantly inhibited angiographic vasospasm. []
Q4: How does this compound affect adenosine levels?
A4: this compound is thought to increase the concentration of extracellular adenosine by preventing its absorption into cells. [] This increase in extracellular adenosine is believed to contribute to the drug's vasodilatory and anti-inflammatory effects. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C30H42N2O8·2HCl, and its molecular weight is 639.57 g/mol.
Q6: Is there any information available regarding the spectroscopic data of this compound?
A6: Specific spectroscopic data for this compound is not provided in the provided research articles.
Q7: What is the pharmacokinetic profile of this compound?
A7: Studies in hypertensive patients show that this compound, after a single oral dose, exhibits a mean elimination half-life of 3.04 hours. [] The time to reach maximum absorption (tmax) was found to be 1.40 hours. [] this compound appears to be well-tolerated in doses up to 900 mg daily, with minimal effects on blood pressure and cardiac hemodynamic function. []
Q8: What are the potential clinical applications of this compound based on the research?
A8: Research suggests potential applications in various conditions:
- Diabetic Nephropathy: this compound shows promise in improving microalbuminuria and potentially preventing the progression of diabetic nephropathy. [, , , ] Studies suggest it might achieve this by reducing urinary podocyte loss [] and preserving anionic charges in the glomerular basement membrane. []
- IgA Nephropathy: this compound demonstrates positive effects in some patients with IgA nephropathy, particularly those with mild glomerulosclerosis, by reducing proteinuria. []
- Vertigo and Dizziness: this compound has been investigated for treating vertigo and dizziness, particularly in patients with Meniere's disease and Lermoyez's disease. [, , , , ] Clinical trials suggest it might reduce the frequency and severity of vertigo attacks. []
- Chronic Renal Failure: Research indicates a potential additive renoprotective effect when this compound is used in combination with AST-120 in some patients with chronic renal failure. []
Q9: What are some potential areas for future research on this compound?
A9: Future research could explore:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


